molecular formula C9H6ClN B135129 8-Chloroisoquinoline CAS No. 34784-07-1

8-Chloroisoquinoline

Cat. No. B135129
CAS RN: 34784-07-1
M. Wt: 163.6 g/mol
InChI Key: OXAMVYYZTULFIB-UHFFFAOYSA-N
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Description

8-Chloroisoquinoline is a chlorinated derivative of isoquinoline, a heterocyclic aromatic organic compound. While the provided papers do not directly discuss 8-Chloroisoquinoline, they do provide insights into the chemistry and applications of related compounds, particularly 8-hydroxyquinoline (8-HQ) derivatives, which share a similar structural motif. These compounds are known for their wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . The presence of a chloro substituent in 8-Chloroisoquinoline suggests potential for unique chemical reactivity and biological activity, which could be leveraged in various applications.

Synthesis Analysis

The synthesis of 8-Chloroisoquinoline-related compounds can involve various strategies. For instance, the synthesis of 8-chloro-3,4-dihydroisoquinoline, a related compound, has been achieved through directed ortho-lithiation of N-pivaloyl meta-chlorophenylethylamine, followed by formylation and ring closure under acidic conditions. An alternative method involves a Friedel-Crafts reaction of N-hydroxyethyl ortho-chlorobenzylamine, followed by oxidation to yield the dihydroisoquinoline derivative . These methods highlight the potential synthetic routes that could be adapted for the synthesis of 8-Chloroisoquinoline.

Molecular Structure Analysis

The molecular structure of 8-HQ derivatives has been extensively studied, with single-crystal X-ray diffraction analyses providing detailed insights . For example, the molecular structures of certain 8-HQ-substituted boron-dipyrromethene derivatives have been determined, revealing the influence of substituents on the overall molecular configuration . Similarly, the crystal and molecular structure of an 8-HQ chloranil complex has been elucidated, showing a plane-to-plane complex formation . These studies suggest that the molecular structure of 8-Chloroisoquinoline would also be of significant interest, particularly in understanding its interaction with other molecules and ions.

Chemical Reactions Analysis

8-HQ and its derivatives participate in various chemical reactions, often facilitated by their metal chelation properties. For instance, azo 8-hydroxyquinoline benzoate has been shown to selectively detect metal ions like Hg^2+ and Cu^2+ . The reactivity of 8-HQ derivatives in forming complexes with metal ions is a key aspect of their chemical behavior . This property could be extrapolated to 8-Chloroisoquinoline, suggesting potential applications in sensing or catalysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-HQ derivatives have been characterized using various spectroscopic methods, including FTIR, FT-Raman, and NMR . These studies provide a comprehensive understanding of the vibrational modes, electronic structure, and chemical shifts, which are crucial for predicting the behavior of these compounds under different conditions. The pH-sensing properties of certain 8-HQ derivatives have also been reported, indicating their potential use as fluorescent sensors . The physical and chemical properties of 8-Chloroisoquinoline would likely be influenced by the chloro substituent, affecting its spectroscopic characteristics and reactivity.

Scientific Research Applications

1. Applications in Malaria Treatment

8-Chloroisoquinoline derivatives, specifically 8-aminoquinolines like primaquine, have been fundamental in malaria treatment. Their ability to treat latent malaria and prevent relapses has been a significant scientific and public health advancement. Despite the hemolytic toxicity in glucose-6-phosphate dehydrogenase (G6PD) deficient patients, their therapeutic role remains pivotal in malaria management (Baird, 2019).

2. Antimicrobial and Antifungal Activities

Compounds containing 8-hydroxyquinoline (8-HQ) moieties, related to 8-chloroisoquinoline, exhibit notable antimicrobial and antifungal effects. These compounds are being investigated for their potential in developing potent drugs with good efficacy and low toxicity, addressing a variety of diseases including cancer (Saadeh, Sweidan, & Mubarak, 2020).

3. Anticancer Properties

8-Hydroxyquinoline derivatives show promising anticancer activities. Their metal-binding capabilities, specifically with copper(II) ions, are being explored for developing effective anticancer treatments. This is exemplified by the synthesis of 8-hydroxyquinoline glucoconjugates, which demonstrate antiproliferative activity against various tumor cell lines (Oliveri et al., 2012).

4. Antiviral Properties

Chloroquine, a 9-aminoquinoline derivative, has been recognized for its potential in treating viral infections. Its immunomodulatory effects and the ability to inhibit replication of several viruses, including coronaviruses, have raised interest in its application beyond antimalarial use (Savarino et al., 2003).

5. Role in Alzheimer's Disease

Research on 8-hydroxyquinoline derivatives, such as PBT2, has shown potential for targeting amyloid β in Alzheimer's disease. These compounds have been investigated for their ability to redistribute metals into cells and mitigate Alzheimer's symptoms (Villemagne et al., 2017).

Safety And Hazards

8-Chloroisoquinoline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has an acute oral toxicity and acute dermal toxicity. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed or in contact with skin .

properties

IUPAC Name

8-chloroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXAMVYYZTULFIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70348825
Record name 8-chloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloroisoquinoline

CAS RN

34784-07-1
Record name 8-chloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 8-aminoisoquinoline (J. Med. Chem., 2005, 48, 744-52) (1 mmol) in concentrated hydrochloric acid was added a solution of sodium nitrite (1.2 mmol) in water. The diazotization was carried out at 0° C. The cold diazonium salt solution was added to a solution of cuprous chloride in concentrated hydrochloric acid at 0° C. The cold solution was warmed to room temperature and stirred at room temperature for 3 hours. After 3 hours, the solution was heated at 60° C. for 30 min. Reaction mixture was basified and extracted with diethyl ether. Ether was washed with cold concentrated sulfuric acid, brine. Ether was dried over anhydrous sodium sulfate and evaporated under vacuum. Crude residue was column purified to afford a pale yellow liquid.
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1 mmol
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diazonium salt
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cuprous chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
C Hargitai, T Nagy, J Halász, G Koványi-Lax, G Németh… - Tetrahedron, 2018 - Elsevier
… synthetic routes leading to the closely related 8-chloroisoquinoline (11) are also lengthy and … Diazotization followed by treatment with copper(I) chloride resulted in 8-chloroisoquinoline (…
Number of citations: 7 www.sciencedirect.com
M Kulka - Journal of the American Chemical Society, 1953 - ACS Publications
… The nitration product,which was obtained in 80% yield, was reduced and the resulting 7-methoxy-8-aminoisoquinoline converted to 7-methoxy-8chloroisoquinoline. The identity of this …
Number of citations: 9 pubs.acs.org
B Keilin, WE Cass - Journal of the American Chemical Society, 1942 - ACS Publications
… obtained 8-chloroisoquinoline, identified by analysis and by comparison with a known sample of 8-chloroisoquinoline.6 In the preceding diazotization-deamination, the nitro group was …
Number of citations: 11 pubs.acs.org
G Kyryacos, HP Schultz - Journal of the American Chemical …, 1953 - ACS Publications
… The nitration product,which was obtained in 80% yield, was reduced and the resulting 7-methoxy-8-aminoisoquinoline converted to 7-methoxy-8chloroisoquinoline. The identity of this …
Number of citations: 1 pubs.acs.org
RHF Manske, M Kulka - Canadian Journal of Research, 1949 - cdnsciencepub.com
… In an attempt to determine the structure ofthispyridocarbazole,thehydrazoneofcyclohexanoneandT-hydrazino.8chloroisoquinoline (4) was treated with 17/6 sulphuric acid and with dry …
Number of citations: 11 cdnsciencepub.com
JJ Rosenbaum, WE Cass - Journal of the American Chemical …, 1942 - ACS Publications
… 8-Chloroisoquinoline.—The method of Tyson,11 using sulfuric acid … There was obtained 8-chloroisoquinoline of m. … in hydrochloric acid has been shown to yield 8-chloroisoquinoline. …
Number of citations: 5 pubs.acs.org
RHF Manske, M Kulka - Canadian Journal of Research, 1949 - cdnsciencepub.com
… in hydrochloric acid it yielded 7 -hydrazino-8-chloroisoquinoline (XI)' Direct chlorination of 7-… An attempt to prepare 7-amino-8-chloroisoquinoline from 7-hydroxy-Schloroisoquinoline by …
Number of citations: 12 cdnsciencepub.com
GM Kosolapoff - Journal of the American Chemical Society, 1953 - ACS Publications
… The nitration product,which was obtained in 80% yield, was reduced and the resulting 7-methoxy-8-aminoisoquinoline converted to 7-methoxy-8chloroisoquinoline. The identity of this …
Number of citations: 62 pubs.acs.org
JA Su, E Siew, EV Brown… - Organic Magnetic …, 1978 - Wiley Online Library
… Agreement is reasonably good in all cases except for C-9 of 8-chloroisoquinoline N-oxide. Variations observed for C-3 of 3-methylisoquinoline N-oxide and C- 1 of 8-chloroisoquinoline …
Number of citations: 38 onlinelibrary.wiley.com
LN Pridgen - Journal of Heterocyclic Chemistry, 1980 - Wiley Online Library
Dichloro[1,3‐bis(diphenylphosphino)propane]nickel(II) (dppp) was used as catalyst to prepare some previously unreported arylisoquinolines 3, which were in turn hydrogenated to aryl‐…
Number of citations: 31 onlinelibrary.wiley.com

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